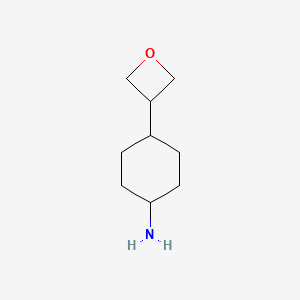
4-(Oxetan-3-yl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxetan-3-yl)cyclohexanamine is a chemical compound that features a cyclohexane ring substituted with an oxetane ring and an amine group The oxetane ring is a four-membered cyclic ether, which is known for its ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-yl)cyclohexanamine typically involves the formation of the oxetane ring followed by its attachment to the cyclohexane ring. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to form 3-(bromomethyl)oxetan-3-yl methanol. This intermediate can then be reacted with cyclohexylamine under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Oxetan-3-yl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding oxetanones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxetane ring under mild conditions to form substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can yield oxetanones, while nucleophilic substitution can lead to a variety of substituted oxetane derivatives.
Scientific Research Applications
4-(Oxetan-3-yl)cyclohexanamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design and development.
Materials Science: The oxetane ring’s reactivity allows for the synthesis of advanced materials, including polymers and resins with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 4-(Oxetan-3-yl)cyclohexanamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring’s ring strain and ability to undergo ring-opening reactions can facilitate interactions with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ylmethanamine: Similar structure but lacks the cyclohexane ring.
Cyclohexylamine: Contains the cyclohexane ring but lacks the oxetane ring.
Oxetan-3-ylcyclohexanol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
4-(Oxetan-3-yl)cyclohexanamine is unique due to the presence of both the oxetane and cyclohexane rings, along with an amine group. This combination imparts distinct physicochemical properties and reactivity, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-(oxetan-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H17NO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h7-9H,1-6,10H2 |
InChI Key |
ZNEMSUBOJWTNSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2COC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















